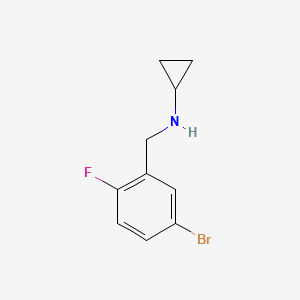

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine

説明

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropanamine moiety linked to a 5-bromo-2-fluorobenzyl group. This compound has garnered interest in medicinal and synthetic chemistry due to its structural rigidity (from the cyclopropane ring) and halogenated aromatic system, which may influence bioactivity and binding interactions.

Synthesis: The compound is synthesized via a cyclization reaction starting from N-(5-bromo-2-fluorobenzyl)-N-(2-hydroxyethyl)-1-phenylcycloprop-2-ene-1-carboxamide. Treatment with powdered KOH induces a potassium-templated diastereoselective 7-exo-trig cycloaddition, yielding the bicyclic product in 87% efficiency after column chromatography . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.56 (dd, J = 6.6, 2.5 Hz, 1H), 4.87 (d, J = 15.2 Hz, 1H), 1.74 (dd, J = 7.0, 3.6 Hz, 1H).

- HRMS: Calculated for C₁₉H₁₇BrFNO₂Na [M + Na]⁺: 412.0324; Found: 412.0320 .

特性

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGQAZYOTSHQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588283 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-08-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride.

Cyclopropanation: The cyclopropanamine moiety is synthesized through a cyclopropanation reaction, often involving the use of diazomethane or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

化学反応の分析

Types of Reactions

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

科学的研究の応用

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-(5-Bromo-2-fluorobenzyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is highlighted through comparisons with analogous cyclopropanamine derivatives and halogenated benzylamines. Below is a detailed analysis:

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

Structural Differences: Substitutes bromo and fluoro groups with chloro and isopropyl groups. Synthesis: Prepared via hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over platinum catalysts .

N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

Structural Differences : Incorporates a sulfonamide group and naphthalene ring, replacing the cyclopropanamine-fluorobenzyl system.

Synthesis : Derived from sulfonylation reactions; crystallographic data confirm geometric parameters consistent with bioactive sulfonamides .

Applications : Exhibits antibacterial, anti-inflammatory, and antitumor activities, attributed to sulfonamide pharmacophores .

N-(5-Bromo-2-fluorobenzyl)-N-methylamine (SC-30224)

Structural Differences : Replaces cyclopropanamine with a methyl group, simplifying the amine moiety.

Availability : Listed by SynChem, Inc. as a pharmaceutical building block (ID: SC-30224) .

Applications : Used in palladium-catalyzed C–N cross-coupling reactions, similar to cyclopropanamine derivatives in drug discovery workflows .

N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine

Structural Differences: Substitutes fluoro with methoxy and cyclopropanamine with isobutylamine. Synthesis: Not detailed in evidence, but methoxy groups typically enhance metabolic stability compared to halogens . Applications: Potential use in receptor-targeted therapies due to methoxy’s electron-donating effects.

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

Structural Differences : Replaces bromo-fluorobenzyl with a morpholine-containing benzyl group.

Synthesis : Synthesized via automated organic synthesis with a 52% yield, demonstrating versatility in cyclopropanamine derivatization .

Applications : Morpholine rings enhance solubility and are common in kinase inhibitors, suggesting distinct pharmacological targets compared to halogenated analogues .

Data Table: Key Properties and Comparison

生物活性

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine features a cyclopropanamine core with a brominated and fluorinated benzyl substituent. The presence of halogens can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

The biological activity of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often target lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer progression.

Structure-Activity Relationship (SAR)

Key Findings :

- Bromine and Fluorine Substituents : The introduction of bromine and fluorine at the 5-position of the benzyl group has been shown to enhance the inhibitory potency against LSD1, with studies indicating that these halogen substitutions can modulate electronic properties, thereby influencing binding affinity.

- Cyclopropanamine Core : The cyclopropanamine structure itself contributes to conformational rigidity, which is beneficial for binding interactions with target proteins.

Table 1: Inhibitory Potency of Related Compounds

| Compound | IC50 (nM) | Target |

|---|---|---|

| N-(5-Bromo-2-fluorobenzyl)cyclopropanamine | TBD | LSD1 |

| 2-Methoxybenzyl derivative | 10 | LSD1 |

| 5-Bromo derivative | 15 | LSD1 |

| Control (no substituents) | 200 | LSD1 |

Anticancer Properties

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by targeting LSD1, which is often overexpressed in tumors. The inhibition of LSD1 leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Neuroprotective Effects

Additionally, preliminary research suggests that this compound may exhibit neuroprotective properties, potentially through modulation of pathways involved in neurodegenerative diseases. The structural features that enhance its binding to LSD1 may also influence other targets implicated in neuronal health.

Case Studies

- In Vitro Studies : In a study evaluating various derivatives, N-(5-Bromo-2-fluorobenzyl)cyclopropanamine was found to significantly reduce the viability of retinoblastoma cells, highlighting its potential as a therapeutic agent in pediatric cancers.

- Animal Models : Preliminary animal studies indicated that administration of this compound led to reduced tumor growth rates in xenograft models, supporting its efficacy observed in vitro.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between N-(5-Bromo-2-fluorobenzyl)cyclopropanamine and LSD1, revealing critical amino acid residues involved in binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。